Radotinib-d6

Deuterated Internal Standard Isotope Dilution Mass Spectrometry Radotinib Quantification

Radotinib-d6 (IY-5511-d6) is a stable isotope-labeled internal standard engineered for precise LC-MS/MS quantification of radotinib. With a +6 Da mass shift and ≥99% isotopic purity, it eliminates co-elution interference and corrects for matrix effects, ion suppression, and extraction variability—challenges unlabeled radotinib or generic internal standards cannot overcome. Certified for GC/LC-MS use with documented 4-year stability, it is the definitive choice for bioequivalence, TDM, and pharmacokinetic studies across the 1–1000 ng/mL therapeutic range.

Molecular Formula C27H21F3N8O
Molecular Weight 536.5 g/mol
Cat. No. B10820353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadotinib-d6
Molecular FormulaC27H21F3N8O
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
InChIInChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D
InChIKeyDUPWHXBITIZIKZ-LJVZJTOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radotinib-d6: Deuterated Internal Standard for Accurate LC-MS Quantification of Radotinib


Radotinib-d6 (IY-5511-d6, CAS 2754051-83-5) is a deuterium-labeled analog of the second-generation BCR-ABL tyrosine kinase inhibitor radotinib. It is classified as a stable isotope-labeled internal standard intended for use in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications . The compound incorporates six deuterium atoms, resulting in a nominal mass shift of +6 Da relative to non-deuterated radotinib, enabling precise quantification via isotope dilution mass spectrometry [1]. Its molecular formula is C27H15D6F3N8O, with a molecular weight of 536.5 g/mol . Radotinib-d6 retains the pharmacologic profile of the parent compound, including BCR-ABL inhibition (IC50 = 34 nM against wild-type Bcr-Abl1) and anti-tumor activity, but is exclusively applied as an analytical tracer rather than a therapeutic agent .

Why Radotinib-d6 Cannot Be Substituted with Unlabeled Radotinib or Alternative Internal Standards


Substitution of Radotinib-d6 with non-deuterated radotinib or structurally unrelated internal standards introduces significant analytical variability and quantification error in LC-MS workflows. Unlabeled radotinib co-elutes with the analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard for isotope dilution . Alternative deuterated compounds with different mass shifts (e.g., d3 or d9 isotopologues) may exhibit divergent chromatographic retention times or ionization efficiencies due to deuterium isotope effects, compromising accuracy and reproducibility [1]. Furthermore, generic internal standards lacking structural identity with radotinib fail to correct for matrix effects, extraction recovery variations, and ion suppression/enhancement phenomena, leading to systematic bias in concentration measurements [2]. Radotinib-d6, as a true isotopologue, precisely mimics the physicochemical behavior of the target analyte while providing a resolvable mass difference, ensuring the highest attainable accuracy for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Quantitative Differentiation of Radotinib-d6 Against Comparators: Evidence for Procurement Decisions


Deuterium Incorporation Enables +6 Da Mass Resolution from Non-Deuterated Radotinib in LC-MS

Radotinib-d6 contains six deuterium atoms substituted for hydrogen, yielding a nominal mass difference of +6 Da compared to unlabeled radotinib (C27H21F3N8O). This mass shift permits baseline separation in mass spectrometry channels, enabling unequivocal distinction between analyte and internal standard during LC-MS/MS quantification . In contrast, non-deuterated radotinib (CAS 926037-48-1) cannot be resolved from the target analyte, while alternative deuterated standards with different deuteration patterns (e.g., Radotinib-d3, if available) would provide a smaller mass shift that may be insufficient to avoid isotopic cross-talk [1].

Deuterated Internal Standard Isotope Dilution Mass Spectrometry Radotinib Quantification

High Isotopic Purity (≥99% Deuterated Forms) Ensures Minimal Unlabeled Contaminant Interference

Radotinib-d6 is supplied with a certified purity of ≥99% deuterated forms (d1-d6), as verified by the manufacturer's quality control . This high isotopic purity minimizes the presence of unlabeled radotinib (d0 species) that would otherwise co-elute with the target analyte and introduce positive bias in quantification. In contrast, lower-purity deuterated standards (e.g., <98% isotopic enrichment) may contain up to 2% or more unlabeled material, directly increasing the measured analyte signal and reducing method accuracy [1].

Isotopic Purity Internal Standard Quality LC-MS Accuracy

Extended Shelf-Life Stability (≥4 Years at -20°C) Reduces Re-Procurement Frequency

Radotinib-d6 exhibits verified stability of ≥4 years when stored as a solid at -20°C, as specified in the manufacturer's storage recommendations . This extended stability contrasts with typical unlabeled small molecules or alternative deuterated compounds that may have shorter documented shelf lives (e.g., 1-2 years) or unspecified stability, leading to more frequent re-validation and re-procurement cycles in longitudinal studies [1].

Compound Stability Long-Term Storage Procurement Efficiency

Retention of Parent Compound Biological Activity Ensures Non-Interference in In Vitro Assays

Radotinib-d6 is documented to exhibit the same BCR-ABL inhibitory potency as non-deuterated radotinib, with an IC50 of 34 nM against wild-type Bcr-Abl1 . This is consistent with the known minimal impact of deuterium substitution on binding affinity for most small molecule targets [1]. In contrast, alternative internal standards that are structurally dissimilar (e.g., non-analogous deuterated compounds) may inadvertently inhibit or activate off-target pathways, confounding in vitro cellular assays when used at tracer concentrations.

BCR-ABL Inhibition Deuterium Isotope Effect Assay Compatibility

Vendor-Specified Application as GC- or LC-MS Internal Standard Ensures Fit-for-Purpose Use

Radotinib-d6 is explicitly manufactured and quality-controlled for use as an internal standard in GC- or LC-MS quantification of radotinib, as stated by multiple independent vendors [1]. This dedicated application focus contrasts with generic deuterated compounds that may be marketed for broader research purposes without specific analytical method validation support. The availability of certificates of analysis, batch-specific QC data, and application notes from suppliers facilitates method development and regulatory compliance.

GC-MS LC-MS Internal Standard Analytical Validation

Optimal Deployment Scenarios for Radotinib-d6 Based on Quantitative Differentiation Evidence


Precise Pharmacokinetic (PK) and Bioequivalence Studies of Radotinib in Plasma/Serum

Radotinib-d6 is optimally deployed as the internal standard in validated LC-MS/MS methods for quantifying radotinib concentrations in biological matrices. The +6 Da mass shift and ≥99% isotopic purity enable accurate isotope dilution across the therapeutic range (typically 1-1000 ng/mL), correcting for matrix effects and extraction variability. The documented 4-year stability supports multi-year clinical trials without mid-study revalidation.

Therapeutic Drug Monitoring (TDM) in Chronic Myeloid Leukemia (CML) Patients

For clinical laboratories performing TDM of radotinib in CML patients, Radotinib-d6 provides a reliable internal standard that co-elutes with the drug and exhibits identical ionization behavior. This ensures consistent accuracy across patient samples with varying lipid and protein content. The high isotopic purity minimizes carryover and background, critical for low-concentration trough level measurements.

In Vitro Metabolism and Drug-Drug Interaction Studies Using Hepatocyte or Microsomal Incubations

Radotinib-d6 can be spiked into in vitro metabolic systems to quantify parent drug depletion or metabolite formation via LC-MS. Because it retains the identical BCR-ABL inhibitory activity (IC50 = 34 nM) , it does not confound biological assays when present at tracer levels, unlike structurally dissimilar internal standards. This allows simultaneous pharmacokinetic and pharmacodynamic assessments in the same experimental system.

Method Development and Validation for Radotinib in Novel Formulations or Drug Delivery Systems

When developing and validating analytical methods for radotinib in novel oral formulations, extended-release systems, or combination products, Radotinib-d6 serves as a definitive internal standard. Its explicit vendor certification for GC- or LC-MS use [1] and availability of batch-specific QC data simplify regulatory documentation for method transfer and GLP compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radotinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.